1-(4-Bromoindolin-1-yl)ethanone
Description
1-(4-Bromoindolin-1-yl)ethanone is a brominated indoline derivative featuring an ethanone group at the indoline nitrogen and a bromine substituent at the 4-position of the indoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its structural framework enables derivatization for drug discovery . Its saturated indoline core distinguishes it from aromatic indole analogs, offering unique conformational flexibility and electronic properties that influence reactivity and biological interactions .
Properties
IUPAC Name |
1-(4-bromo-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTJOHUYRUNCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551498 | |
| Record name | 1-(4-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114744-52-4 | |
| Record name | 1-(4-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114744-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Brominated Phenyl and Pyridyl Ethanones
- 1-(4-Bromophenyl)ethanone: A simpler analog with a brominated phenyl ring. Its ionization energy (9.0–9.55 eV) and thermal stability have been extensively characterized, serving as a reference for bromo-ethanone derivatives .
- 1-(4-Bromopyridin-2-yl)ethanone: Incorporates a pyridine ring, enhancing electron-withdrawing effects. This compound is widely used in Pd-catalyzed cross-coupling reactions, a synthetic pathway also relevant to indoline derivatives .
Key Differences :
Brominated Indole and Naphthyl Ethanones
- 1-(5-Bromo-1H-indol-3-yl)ethanone: An indole-based analog with bromine at position 3. This compound exhibits antiplasmodial activity (pIC50 = 7.89–8.21), surpassing chloroquine in efficacy .
- 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone: Features a naphthalene ring with hydroxyl and bromo groups. Its Schiff base derivatives demonstrate antibacterial activity against E. coli and antioxidant properties via DPPH scavenging .
Heterocycle-Functionalized Ethanones
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Combines nitro and thioether groups, achieving antiplasmodial pIC50 = 8.21 .
Functional Group Impact :
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